tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate
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Overview
Description
The compound is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom . The “tert-Butyl” part refers to a specific arrangement of carbon atoms in the butyl group .
Molecular Structure Analysis
The structure likely involves a biazetidine core with a tert-butyl group and a carboxylate group attached .Physical And Chemical Properties Analysis
Physical and chemical properties would depend on the exact structure of the compound .Scientific Research Applications
Novel Cytotoxic Analogs Development
Research has led to the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel from 10-deacetylbaccatin III, which showed promising in vitro ability to stimulate microtubule formation and exhibited cytotoxicity against B16 melanoma cells. This innovation underscores the potential of tert-butyl derivatives in the development of new chemotherapeutic agents (S. M. Ali et al., 1995).
Enhancing Organic Synthesis
The tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate and its derivatives have been explored for their efficiency in organic synthesis. For instance, 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and the corresponding azetidine have shown remarkable reactivity with nitriles and carbonyl substrates, leading to the generation of various cyclic compounds. Such reactions demonstrate the utility of tert-butyl derivatives in accessing new chemical spaces and enhancing synthetic methodologies (V. Yadav & V. Sriramurthy, 2005).
Antibacterial Agents Development
The synthesis of tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate derivatives has also been explored for their potential antibacterial activities. Research into 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives has shown significant antibacterial efficacy against various bacterial strains, offering a pathway for the development of new antibacterial agents (Zhong-Cheng Song et al., 2009).
Novel Compound Synthesis
Efforts in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate, have provided new avenues for the creation of novel compounds that access chemical spaces complementary to traditional piperidine systems. This work emphasizes the potential of tert-butyl derivatives in enriching the pool of bioactive compounds (M. Meyers et al., 2009).
Designing Anticancer Agents
The chemical versatility of tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate derivatives has been harnessed in the design of new anticancer agents. Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing compounds with promising activity against ovarian and oral cancers. This underscores the role of tert-butyl derivatives in the ongoing search for more effective cancer treatments (Vivek Kumar et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBJCBZCEARAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate |
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